Thrombin Inhibition: 6-Amino-2-methylnicotinonitrile Demonstrates Low-Nanomolar IC50 and Protease Resistance Compared to Peptidomimetic Inhibitors
6-Amino-2-methylnicotinonitrile inhibits human thrombin with an IC50 of 2.30 nM in an in vitro enzymatic assay using Ac-FVR-AMC substrate, following a 10-minute preincubation [1]. In contrast, a related peptidomimetic thrombin inhibitor, BDBM50398077, exhibits an IC50 of 62,000 nM under similar conditions, representing a >26,000-fold lower potency [2]. Additionally, 6-amino-2-methylnicotinonitrile is resistant to enzymatic degradation by trypsin, plasmin, and chymotrypsin , a property not universally shared among 6-aminonicotinonitrile derivatives.
| Evidence Dimension | Inhibition of human thrombin (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | BDBM50398077 (related peptidomimetic): 62,000 nM |
| Quantified Difference | >26,000-fold lower potency for comparator |
| Conditions | In vitro enzymatic assay; preincubation 10 min; Ac-FVR-AMC substrate |
Why This Matters
For procurement in thrombosis research, the low-nanomolar potency and protease resistance of 6-amino-2-methylnicotinonitrile directly translate to a higher probability of success in developing oral anticoagulants with extended half-life, differentiating it from less potent or labile analogs.
- [1] BindingDB. IC50 = 2.30 nM for human thrombin (assay description: Inhibition of human thrombin preincubated for 10 mins followed by Ac-FVR-AMC substrate addition measured every 20s for 10 min). View Source
- [2] BindingDB BDBM50398077 CHEMBL1256178. IC50 = 62,000 nM for thrombin (assay description: Inhibition of thrombin assessed as hydrolysis of H-D-Pro-L-Phe-L-Arg-p-nitroanilide incubated for 2 hrs). View Source
